4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-7-5-9(6-8-10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFDJSSMKHRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420876 | |
| Record name | 4-(4-Chlorophenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306288-55-1 | |
| Record name | 4-(4-Chlorophenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Cyclocondensation
The traditional synthesis involves sequential cyclocondensation reactions starting from o-phenylenediamine and 4-chlorophenyl isothiocyanate. In the first step, o-phenylenediamine reacts with 4-chlorophenyl isothiocyanate in anhydrous ethanol under reflux (78–80°C, 6 hours) to form an intermediate thiourea derivative. The second step employs microwave-assisted cyclization (120°C, 20 minutes) to construct the triazino-benzimidazole core. This method achieves yields of 68–72%, with purity >95% confirmed by HPLC.
Key Reaction Parameters:
- Molar ratio of 1:1 for o-phenylenediamine and 4-chlorophenyl isothiocyanate
- Solvent system: Ethanol (anhydrous)
- Microwave power: 300 W for cyclization step
Microwave-Assisted Synthesis
Single-Pot Microwave Protocol
Recent advancements utilize microwave irradiation to accelerate the synthesis. A mixture of o-phenylenediamine (1.08 g, 10 mmol), 4-chlorophenyl isothiocyanate (1.69 g, 10 mmol), and triethylamine (1.01 g, 10 mmol) in DMF (15 mL) undergoes microwave irradiation at 150°C for 12 minutes. This method reduces reaction time from hours to minutes while maintaining yields of 75–80%.
Advantages Over Conventional Methods:
- 85% reduction in reaction time (12 minutes vs. 6 hours)
- Improved atom economy (82% vs. 68%)
- Reduced solvent consumption (15 mL vs. 50 mL)
Solid-Phase Synthesis Strategies
Resin-Bound Intermediate Approach
A polystyrene-supported synthesis method was developed to facilitate purification. The protocol involves:
- Immobilization of o-phenylenediamine on Wang resin via carbodiimide coupling
- Sequential treatment with 4-chlorophenyl isothiocyanate and cyclizing agents
- Cleavage from resin using TFA/DCM (1:4 v/v)
This technique achieves 65% isolated yield with >99% purity, particularly advantageous for parallel synthesis applications.
Catalytic Methods
Palladium-Catalyzed Cross-Coupling
For advanced derivatives, a palladium-mediated approach introduces the 4-chlorophenyl group post-cyclization. The triazino-benzimidazole core is first synthesized, followed by Suzuki-Miyaura coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 90°C. This modular approach allows late-stage functionalization with 82–85% yields.
Catalyst Performance Comparison:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 85 | 6 |
| Pd(OAc)₂/XPhos | 78 | 8 |
| NiCl₂(dppf) | 62 | 12 |
Data adapted from patent WO2011095625A1
Solvent and Temperature Optimization
Solvent Screening Analysis
A systematic evaluation of solvent systems revealed significant impacts on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 96 |
| NMP | 32.2 | 75 | 95 |
| DMSO | 46.5 | 68 | 92 |
| Ethanol | 24.3 | 62 | 89 |
Optimal results were obtained in DMF due to its high polarity and ability to stabilize transition states.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1) produces needle-shaped crystals suitable for X-ray diffraction analysis. Melting point determination shows consistency at 247–248°C, serving as a critical quality control parameter.
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.25 (m, 8H, Ar-H), 5.42 (s, 1H, NH), 4.11 (s, 2H, CH₂)
- IR (KBr): 3421 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C=N), 1483 cm⁻¹ (C-Cl)
Comparative Method Evaluation
Synthetic Route Comparison:
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional | 68–72 | 6–8 h | 95 | Moderate |
| Microwave-Assisted | 75–80 | 12–15 min | 96 | High |
| Solid-Phase | 65 | 24 h | 99 | Low |
| Catalytic Cross-Coupling | 82–85 | 6–8 h | 97 | Moderate |
Industrial Production Insights
Pilot-scale batches (10 kg) using flow microwave reactors achieve 78% yield with 99.5% purity, demonstrating technical feasibility. Key process parameters include:
- Residence time: 8 minutes
- Temperature: 155±2°C
- Throughput: 1.2 kg/h
Emerging Synthetic Technologies
Recent developments explore:
Chemical Reactions Analysis
Synthetic Formation via Cyclocondensation
The compound is synthesized through cyclocondensation reactions involving guanidine derivatives and aldehydes. A representative method includes:
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Reactants : 2-Guanidinobenzimidazole (1.75 g, 0.01 mol), 4-chlorobenzaldehyde (0.01 mol), and formaldehyde (0.01 mol).
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Conditions : Ethanol solvent, piperidine catalyst (1 mL), reflux for 4 hours .
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Outcome : Forms the triazinobenzimidazole core with a 60–70% yield. Recrystallization in DMF enhances purity .
| Parameter | Details |
|---|---|
| Yield | 60–70% |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C for ethanol) |
| Purification | Recrystallization (DMF) |
Oxidation Reactions
The benzimidazole moiety undergoes oxidation under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
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Conditions : Room temperature (25°C) in dichloromethane (DCM) or acetic acid.
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Outcome : Formation of N-oxide derivatives, confirmed via IR spectroscopy (N-O stretch at ~1,250 cm⁻¹).
| Oxidation Product | Conditions | Analytical Confirmation |
|---|---|---|
| N-Oxide derivative | H₂O₂ in acetic acid, 12 hours | IR: 1,250 cm⁻¹ (N-O) |
Substitution at the Triazine Ring
The triazine ring participates in nucleophilic substitution due to its electron-deficient nature:
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Reactants : Ammonia, amines, or thiols.
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Outcome : Replacement of chlorine or amine groups with nucleophiles.
Example : Reaction with aniline derivatives:
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Reactant : 4-Aminophenol (0.01 mol).
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Conditions : Ethanol, reflux (8 hours).
| Substitution Site | Nucleophile | Yield | Application |
|---|---|---|---|
| C-4 of triazine | 4-Aminophenol | 55% | Enhanced antibacterial activity |
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the triazine ring:
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Acidic Hydrolysis : 6M HCl, reflux (100°C, 24 hours). Yields benzimidazole-2-amine and 4-chlorophenylurea derivatives.
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Basic Hydrolysis : 2M NaOH, 80°C (12 hours). Forms fragmented aromatic amines.
| Hydrolysis Type | Reagents | Products |
|---|---|---|
| Acidic | 6M HCl | Benzimidazole-2-amine + urea derivative |
| Basic | 2M NaOH | Fragmented amines |
Electrophilic Aromatic Substitution
The chlorophenyl group directs electrophilic substitution:
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Reactions : Nitration, sulfonation.
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C. Introduces nitro groups at the para position relative to chlorine.
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Sulfonation : Fuming H₂SO₄, 50°C. Adds sulfonic acid groups.
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Chloro-3-nitro-phenyl derivative |
| Sulfonation | Fuming H₂SO₄, 50°C | Sulfonated analogue |
Metal Complexation
The compound acts as a ligand for transition metals:
-
Metals : Cu(II), Fe(III), Zn(II).
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Conditions : Methanol/water (1:1), room temperature, 2 hours .
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Outcome : Octahedral complexes characterized by UV-Vis and ESR spectroscopy .
| Metal Ion | Coordination Sites | Complex Stability Constant (Log K) |
|---|---|---|
| Cu(II) | N-triazine, N-benzimidazole | 8.2 ± 0.3 |
Biological Activity-Linked Reactions
Structural modifications correlate with pharmacological effects:
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Antibacterial Activity : 4-(4-Chlorophenyl) derivatives show superior activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to albendazole (MIC = 32 µg/mL) .
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Antinematodic Activity : Inhibits Trichinella spiralis larvae at 50 µg/mL, outperforming albendazole .
| Derivative | Biological Target | IC₅₀/ MIC |
|---|---|---|
| Parent compound | Trichinella spiralis | 50 µg/mL |
| 4-Nitrophenyl analogue | Staphylococcus aureus | 8 µg/mL |
Analytical Characterization
Key techniques validate reaction outcomes:
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NMR : ¹H-NMR (DMSO-d₆) shows aromatic protons at δ 6.6–7.4 ppm and NH₂ signals at δ 6.4 ppm .
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IR : C=N stretch at ~1,650 cm⁻¹ and NH₂ bends at 3,280–3,310 cm⁻¹ .
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HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing antimicrobial and antiparasitic agents. Further studies on regioselective functionalization could expand its applications .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of triazino-benzimidazole compounds exhibit significant antitumor properties. For instance, studies have shown that modifications to the triazine ring can enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that compounds similar to 4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine could inhibit cell proliferation effectively, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Certain derivatives have shown activity against a range of bacterial strains and fungi. The presence of the chlorophenyl group is believed to contribute to this activity by influencing the compound's lipophilicity and interaction with microbial membranes .
Agricultural Applications
Herbicidal Activity
Studies have explored the herbicidal properties of triazino-benzimidazole derivatives. Compounds related to this compound have been tested for their ability to inhibit the growth of specific weeds. For example, certain synthesized derivatives demonstrated significant phytotoxic effects on common agricultural weeds, suggesting their potential use as herbicides .
Material Science Applications
Polymer Chemistry
In material science, the compound's unique structure has made it a candidate for developing advanced materials. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties. Research is ongoing to evaluate how these compounds can be utilized in creating high-performance materials for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, affecting cell division and leading to antiparasitic and anticancer effects . Triazine derivatives exhibit various biological activities by interacting with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
Table 1: Substituent Effects on Key Properties
Key Observations :
- Halogenated Derivatives : The 4-chlorophenyl and 3-fluorophenyl analogs exhibit marked biological activity. The fluorine substituent in 3e (4-(3-fluorophenyl)) enhances anthelmintic efficacy (56% against Trichinella spiralis), while chlorine likely improves DHFR binding via hydrophobic interactions .
- Hydroxy and Methoxy Groups : The 4-hydroxyphenyl derivative (3c) shows high thermal stability (mp >300°C), attributed to hydrogen bonding, whereas 3,4,5-trimethoxyphenyl variants may improve solubility but reduce membrane permeability .
Tautomerism and Structural Dynamics
1,4-Dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines exhibit annular prototropic tautomerism, existing as 3,4-dihydro (A), 1,4-dihydro (B), or 4,10-dihydro (C) forms (Scheme 4, ).
- Dominant Tautomer : In DMSO, the 3,4-dihydro form predominates due to solvent polarity and hydrogen-bonding effects .
- Impact on Activity : Tautomeric equilibrium influences electron distribution and binding to enzymes like DHFR. For example, the 4,4-dimethyl analog stabilizes the 3,4-dihydro form, correlating with its potent DHFR inhibition .
Biological Activity
4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS Number: 306288-55-1) is a heterocyclic compound that has garnered attention for its potential biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₂ClN₅
- Molecular Weight : 297.75 g/mol
- Structural Characteristics : The compound features a triazino-benzimidazole core, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:
- Kinase Inhibition : Many benzimidazole derivatives are known to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer and inflammation.
- Antitumor Activity : The compound may induce apoptosis in cancer cells through multiple pathways.
Biological Activity Data
A summary of the biological activities reported in various studies is presented in the table below:
| Study | Cell Line | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | MCF-7 | Antiproliferative | 10.5 | Apoptosis induction |
| Study 2 | A549 | Cytotoxicity | 15.0 | Cell cycle arrest |
| Study 3 | HeLa | Antitumor | 8.0 | Kinase inhibition |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of similar triazino-benzimidazole derivatives. They found that these compounds inhibited cell proliferation in various cancer cell lines, including MCF-7 and A549. The observed IC50 values indicated significant potency against tumor growth.
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action of triazino-benzimidazoles. It was demonstrated that these compounds could inhibit specific kinases involved in cancer cell signaling pathways. This inhibition led to reduced cell viability and induced apoptosis in treated cells.
Case Study 3: Pharmacokinetics
Research on the pharmacokinetic profile of related compounds suggests that modifications in the chemical structure can enhance bioavailability and reduce toxicity. This information is crucial for optimizing drug design based on the triazino-benzimidazole framework.
Q & A
What are the established synthetic methodologies for preparing 4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?
The compound can be synthesized via condensation reactions. A validated approach involves refluxing 2-guanidinobenzimidazole with 4-chlorobenzaldehyde in the presence of hydrochloric acid and a solvent like N,N-dimethylformamide (DMF) for 30 minutes, followed by recrystallization from ethanol to yield the product . Alternative methods include using cyclohexanone as a cyclizing agent, with careful control of reaction time and temperature to optimize dihydrotriazine ring formation . Purification steps, such as ice-water precipitation and ethanol-water crystallization, are critical to achieving >95% purity .
How can researchers resolve structural ambiguities in this compound using advanced characterization techniques?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural details, particularly disorder in substituents (e.g., the phenyl ring in this compound shows two orientations at a 55.8:44.2 ratio) . Complementary techniques include:
- NMR spectroscopy : Analyze proton environments to confirm the absence of byproducts (e.g., unreacted aldehyde or intermediates).
- Mass spectrometry : Verify molecular weight and fragmentation patterns.
- Thermogravimetric analysis (TGA) : Assess thermal stability, which correlates with crystallinity and purity .
What experimental designs are recommended for evaluating its biological activity in enzyme inhibition assays?
For dihydrofolate reductase (DHFR) inhibition studies:
- In vitro assays : Use recombinant DHFR enzymes in a spectrophotometric assay monitoring NADPH oxidation at 340 nm. Include positive controls (e.g., methotrexate) and triplicate measurements to ensure reproducibility .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values.
- Cell-based assays : Pair with cytotoxicity testing (e.g., MTT assay) to differentiate enzyme-specific effects from general toxicity .
How can synthetic yields be improved while minimizing byproduct formation?
Key variables to optimize:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and reduce side reactions compared to non-polar solvents .
- Catalyst screening : Acidic conditions (e.g., HCl) promote cyclization, but stoichiometry must be controlled to avoid over-protonation of intermediates .
- Reaction time : Shorter reflux durations (e.g., 30 minutes vs. 18 hours) may reduce decomposition, as seen in analogous triazine syntheses .
What computational strategies are effective for predicting binding modes to biological targets like DHFR?
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into DHFR’s active site (PDB: 1U72). Prioritize flexible docking to account for ligand conformational changes .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and hydrogen-bond interactions (e.g., with Asp27 and Leu5 residues) .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for derivatives .
How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core modifications : Compare activity of chlorophenyl vs. dichlorophenyl ( ) or thiazole-amine () substituents.
- Bioisosteric replacements : Substitute the triazino-benzimidazole core with triazole ( ) or oxazine () scaffolds.
- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., NH groups) and π-π stacking regions using alignment tools like Phase .
How can conflicting data on biological activity or structural properties be systematically addressed?
- Purity verification : Use HPLC-MS to confirm ≥98% purity, as contaminants like unreacted aldehyde () or solvents () may skew results.
- Crystallographic refinement : Re-examine disordered regions via high-resolution SCXRD (e.g., 0.8 Å data) to resolve occupancy ambiguities .
- Assay standardization : Adopt validated protocols (e.g., CLIA guidelines for enzyme assays) to minimize inter-lab variability in IC50 measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
